N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-aminothieno[2,3-b]pyridine-2-carboxamide
Overview
Description
N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-aminothieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of phenylpiperazines This compound is characterized by its unique structure, which includes a piperazine ring, a phenyl group, and a thieno[2,3-b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-aminothieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactionsThe reaction conditions often include the use of solvents such as dichloromethane (DCM) and reagents like sodium hydroxide (NaOH) and acylating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated systems and advanced purification techniques to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-aminothieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution reagents: Halogens (Cl₂, Br₂), alkylating agents (methyl iodide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-aminothieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-aminothieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s.
Comparison with Similar Compounds
Similar Compounds
N-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine hydrochloride: Shares a similar piperazine and phenyl structure but differs in its functional groups.
N-{5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}nicotinamide: Contains a pyrrolo[2,3-b]pyridine moiety similar to the thieno[2,3-b]pyridine in the target compound.
Uniqueness
N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-aminothieno[2,3-b]pyridine-2-carboxamide is unique due to its specific combination of functional groups and its potential as an acetylcholinesterase inhibitor. This makes it a valuable compound for research in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-aminothieno[2,3-b]pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c1-13(26)24-9-11-25(12-10-24)15-6-4-14(5-7-15)23-19(27)18-17(21)16-3-2-8-22-20(16)28-18/h2-8H,9-12,21H2,1H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVKANZPCZVIMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C4=C(S3)N=CC=C4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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